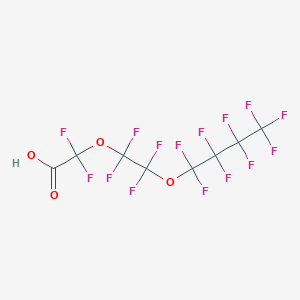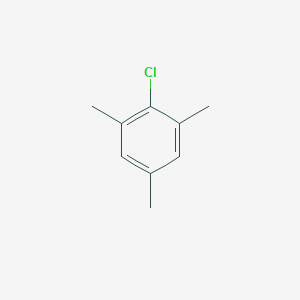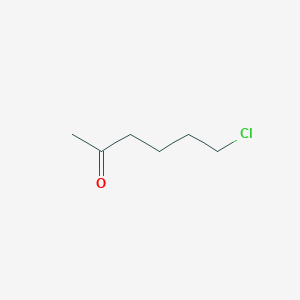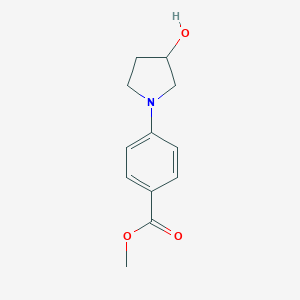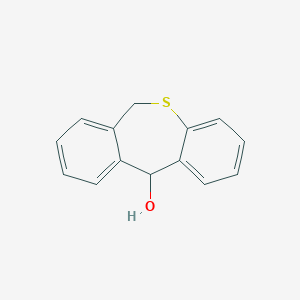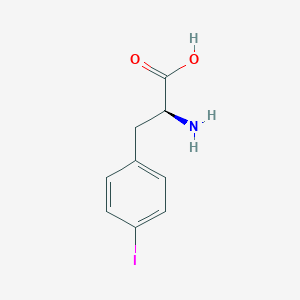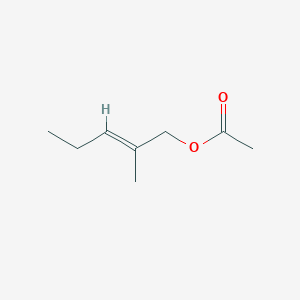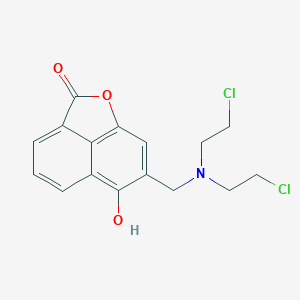
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone, also known as CNOB, is a chemical compound that has been widely used in scientific research. It is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death.
Mécanisme D'action
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death. It reacts with the amino groups of guanine and adenine bases in DNA, forming stable covalent adducts. The crosslinking of DNA strands prevents DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been shown to induce DNA damage and activate DNA damage response pathways in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been shown to have anti-tumor activity in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can induce DNA damage in cells. It is a useful tool for studying DNA damage and repair mechanisms. However, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water and organic solvents.
Orientations Futures
There are several future directions for research on 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone. One area of research is the development of new analogs of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone that have improved solubility and lower toxicity. Another area of research is the use of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone in combination with other DNA-damaging agents for cancer treatment. Finally, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone could be used to study the role of DNA damage in aging and age-related diseases.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone involves the reaction of 5-hydroxy-1,8-naphthalic anhydride with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone as a yellow crystalline powder. The purity of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been extensively used in scientific research as a tool to study DNA damage and repair mechanisms. It has been used to induce DNA crosslinking in cells and to study the cellular response to DNA damage. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been used in studies investigating the role of DNA damage in cancer development and treatment.
Propriétés
Numéro CAS |
134274-45-6 |
|---|---|
Nom du produit |
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone |
Formule moléculaire |
C16H15Cl2NO3 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
10-[bis(2-chloroethyl)aminomethyl]-9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15Cl2NO3/c17-4-6-19(7-5-18)9-10-8-13-14-11(15(10)20)2-1-3-12(14)16(21)22-13/h1-3,8,20H,4-7,9H2 |
Clé InChI |
FFEJZWZVRIARDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O |
SMILES canonique |
C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O |
Autres numéros CAS |
134274-45-6 |
Synonymes |
5-HCANC 5-hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



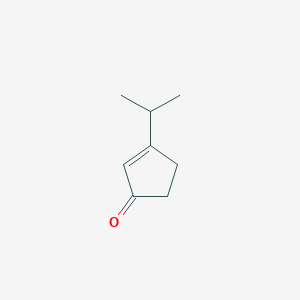

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
